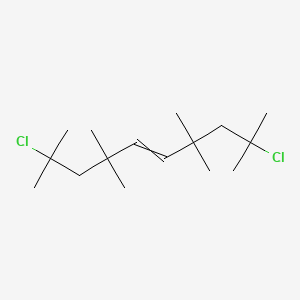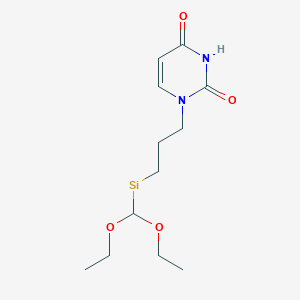![molecular formula C12F21N3 B14302857 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- CAS No. 116392-95-1](/img/structure/B14302857.png)
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- is a highly fluorinated heterocyclic compound. It belongs to the class of triazines, which are nitrogen-containing six-membered aromatic rings. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles and hydrazines under acidic or basic conditions.
Introduction of Fluorinated Groups: The highly fluorinated side chains are introduced through nucleophilic substitution reactions using fluorinated alkyl halides. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Use of Catalysts: Catalysts such as transition metal complexes may be employed to enhance reaction efficiency and selectivity.
Purification Techniques: Advanced purification methods like distillation, recrystallization, and chromatography are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorinated groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of partially or fully reduced triazines.
Substitution: Formation of substituted triazines with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism of action of 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: Another triazine isomer with different substitution patterns.
1,3,5-Triazine:
Fluorinated Pyridines: Compounds with similar fluorinated side chains but different ring structures.
Uniqueness
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- is unique due to:
Highly Fluorinated Structure: The presence of multiple fluorine atoms imparts exceptional chemical stability, lipophilicity, and resistance to metabolic degradation.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
116392-95-1 |
|---|---|
Fórmula molecular |
C12F21N3 |
Peso molecular |
585.11 g/mol |
Nombre IUPAC |
4,5,6-tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)triazine |
InChI |
InChI=1S/C12F21N3/c13-4(7(16,17)18,8(19,20)21)1-2(5(14,9(22,23)24)10(25,26)27)34-36-35-3(1)6(15,11(28,29)30)12(31,32)33 |
Clave InChI |
FYIWWOHRUAGGEW-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=NN=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
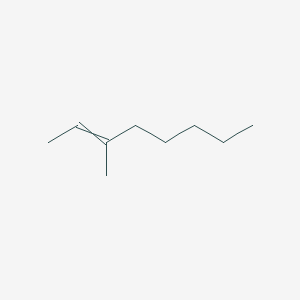



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
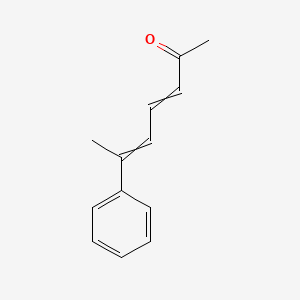

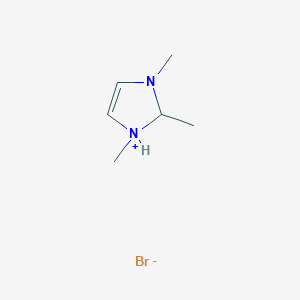

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
